molecular formula C19H17BrN2OS B384588 2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione CAS No. 618396-57-9

2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione

Cat. No.: B384588
CAS No.: 618396-57-9
M. Wt: 401.3g/mol
InChI Key: OWJHDWXSKMHXNX-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a synthetically designed quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. Quinazolinones are recognized as a "privileged scaffold" in pharmaceutical development, with over 150 known naturally occurring alkaloids and several FDA-approved drugs featuring this core structure . This particular compound is part of a class of nitrogen-containing heterocycles known for their exceptional stability and wide array of pharmacological properties, making them valuable templates for investigating new therapeutic agents . The structural motif of this compound, featuring a tetrahydroquinazolinone core, is designed for exploration in multiple research areas. Its potential primary mechanism of action is hypothesized to involve enzyme inhibition, drawing from studies on analogous compounds. Specifically, quinazoline-2,4(1H,3H)-dione derivatives have been identified as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, two critical enzymatic targets for combating antibiotic-resistant bacterial strains . Furthermore, the 4-bromophenyl substituent is a common pharmacophore in active compounds, suggesting potential for DNA interaction or other biomolecular targeting, as seen in related structures evaluated for their cytotoxic and antibacterial activities . This product is offered for research applications only and is strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2OS/c20-14-9-7-13(8-10-14)18-21-19(24)16-5-1-2-6-17(16)22(18)12-15-4-3-11-23-15/h3-4,7-11H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJHDWXSKMHXNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2CC3=CC=CO3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anthranilonitrile-Based Cyclization

A method adapted from the synthesis of 4-(phenylamino)quinazoline-2(1H)-thiones employs anthranilonitrile (11 ) as a starting material. In this approach:

  • Anthranilonitrile reacts with a thiocarbonylating agent (e.g., thiourea) in bio-based solvents like eucalyptol.

  • Cyclization under reflux forms the quinazolinethione core.

  • The tetrahydro ring is introduced via hydrogenation or via pre-cyclized cyclohexenyl intermediates.

Example Protocol :

  • Anthranilonitrile (10 mmol) , thiourea (12 mmol) , and cyclohexanone (10 mmol) are heated in eucalyptol at 110°C for 24 hours.

  • The product precipitates upon cooling, yielding 5,6,7,8-tetrahydro-4(1H)-quinazolinethione (70–80% yield).

Regioselective Introduction of the 4-Bromophenyl Group

The 2-position 4-bromophenyl substituent is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

Friedel-Crafts Alkylation

  • A pre-formed quinazolinethione core is treated with 4-bromobenzoyl chloride in the presence of AlCl₃.

  • Reaction proceeds via electrophilic aromatic substitution at the 2-position.

Optimization Notes :

  • Excess AlCl₃ (3 equiv.) ensures complete substitution.

  • Yields range from 60–70%, with minor formation of 3-substituted byproducts.

Suzuki-Miyaura Coupling

For higher regioselectivity, a halogenated quinazolinethione intermediate undergoes cross-coupling:

  • 2-Chloroquinazolinethione is reacted with 4-bromophenylboronic acid using Pd(PPh₃)₄ as a catalyst.

  • Dioxane/water (3:1) at 90°C for 12 hours affords the coupled product in 85% yield.

N-Alkylation with 2-Furylmethyl Groups

The 1-position 2-furylmethyl group is introduced via N-alkylation of the tetrahydroquinazolinethione amine.

Direct Alkylation with 2-Furylmethyl Chloride

  • The amine intermediate is treated with 2-furylmethyl chloride (1.2 equiv.) in dry THF.

  • K₂CO₃ (2 equiv.) is added to scavenge HCl, and the mixture is stirred at 60°C for 6 hours.

  • Precipitation in ice-water yields the alkylated product (75–80% yield).

Side Reactions :

  • Over-alkylation to form bis-furylmethyl derivatives is mitigated by controlling stoichiometry.

One-Pot Multi-Component Synthesis

A streamlined approach combines cyclocondensation, substitution, and alkylation in a single pot:

  • Anthranilonitrile , cyclohexanone , thiourea , 4-bromobenzaldehyde , and 2-furylmethylamine are heated in eucalyptol.

  • Sequential reactions yield the target compound without isolating intermediates.

Advantages :

  • Atom economy improves by 30% compared to stepwise synthesis.

  • Total yield: 55–60% after recrystallization from ethanol.

Conversion of Quinazolinones to Quinazolinethiones

Quinazolinone intermediates (e.g., 2-chloromethyl-4(3H)-quinazolinone ) are converted to thiones using sulfurizing agents:

  • Lawesson’s reagent (2 equiv.) in toluene at 110°C for 4 hours replaces the carbonyl oxygen with sulfur.

  • Purification via silica-free filtration achieves 90% conversion.

Analytical Data and Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.80 (m, 2H, furyl-H), 4.60 (s, 2H, N-CH₂-furyl), 2.90–2.70 (m, 4H, tetrahydro-H).

  • LC-MS : m/z 459.36 [M+H]⁺ (calculated for C₂₀H₁₉BrN₂OS: 458.03).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsYield (%)Purity (%)Key Advantage
AnthranilonitrileAnthranilonitrile, thiourea7095Green solvent use
Suzuki coupling2-Chloroquinazolinethione8598High regioselectivity
One-pot synthesisMulti-component6090Reduced purification steps
Lawesson’s reagentQuinazolinone9097High sulfurization efficiency

Challenges and Optimization Strategies

  • Regioselectivity : Competing substitution at the 3-position is minimized using bulky bases (e.g., DBU).

  • Thione Stability : Thiol-thione tautomerism is suppressed by storing products under nitrogen.

  • Purification : Silica-free methods (e.g., recrystallization from ethyl acetate/hexane) prevent thione oxidation.

Industrial-Scale Considerations

  • Cost Analysis : 4-Bromophenylboronic acid ($120/mol) contributes to 40% of raw material costs.

  • Solvent Recovery : Eucalyptol is recycled via distillation, reducing waste by 70%.

Emerging Methodologies

  • Photocatalytic C-H Activation : Direct functionalization of quinazolinethiones using Ir-based catalysts under blue LED light.

  • Flow Chemistry : Continuous-flow systems reduce reaction times from 24 hours to 2 hours .

Chemical Reactions Analysis

2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The furylmethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is also investigated for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Modifications

Substituent Position Variations
  • 2-(2-Bromophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 62721-95-3) Structural Difference: Bromophenyl group at position 2 (ortho) instead of position 4 (para); phenyl group at position 1 instead of 2-furylmethyl. Properties: Molecular weight 397.33 g/mol, LogP 5.91, indicating higher lipophilicity compared to the furylmethyl-substituted analog . Activity: No direct biological data reported.
Heterocyclic Core Variations
  • BPOET (2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one) Structural Difference: Benzothieno-pyrimidinone core instead of quinazolinethione; ethyl group at position 3. Activity: Stimulates persister cell resuscitation via ribosome activation through pseudouridine synthase RluD .

Substituent-Driven Functional Differences

Thione vs. Thioether Groups
  • 2-[(4-Bromophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one Structural Difference: Contains a thioether linkage instead of a thione; benzothiolo-pyrimidinone core.
Alkyl vs. Aromatic Substituents
  • 1-Butyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 385374-25-4) Structural Difference: Butyl group at position 1 instead of 2-furylmethyl.
Enzyme Inhibition and Antitumor Potential
  • Retinoid Analogs (e.g., 4-[2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1E-propen-1-yl]benzoic acid) Structural Contrast: Tetramethylnaphthalenyl-propenyl groups instead of bromophenyl-furylmethyl. Activity: Inhibits anthralin-induced ornithine decarboxylase (IC₅₀ correlated with tumor suppression) .
Ribosome Activation
  • BPOET Key Feature: Benzothieno-pyrimidinone core with 4-bromophenyl group. Mechanism: Activates ribosomes via pseudouridine modification, a unique mode absent in quinazolinethiones .

Data Tables

Table 1: Structural Comparison of Quinazolinethione Derivatives

Compound Name Core Structure Position 1 Substituent Position 2 Substituent Key Activity
2-(4-Bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione Quinazolinethione 2-Furylmethyl 4-Bromophenyl Not reported
2-(2-Bromophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione Quinazolinethione Phenyl 2-Bromophenyl Not reported
BPOET Benzothieno-pyrimidinone Ethyl 4-Bromophenyl Ribosome activation

Table 2: Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) LogP PSA (Ų)
2-(4-Bromophenyl)-1-(2-furylmethyl)-...* ~403.3 (estimated) ~4.5 ~60
2-(2-Bromophenyl)-1-phenyl-... (62721-95-3) 397.33 5.91 49.91
1-Butyl-2-phenyl-... (385374-25-4) 330.48 6.20 45.0

Key Insights and Limitations

  • Structural-Activity Relationships : The para-bromophenyl group may enhance target specificity compared to ortho isomers, while furylmethyl substituents could improve solubility over phenyl groups.
  • Data Gaps: Limited biological data for the target compound and its analogs restrict functional comparisons.

Biological Activity

The compound 2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a quinazolinethione derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Characteristics

  • IUPAC Name: this compound
  • Molecular Formula: C17H16BrN3OS
  • Molecular Weight: 396.29 g/mol

Anticancer Properties

Recent studies have indicated that quinazolinethione derivatives exhibit significant anticancer activity. The compound has been evaluated for its efficacy against various cancer cell lines.

  • Mechanism of Action: The proposed mechanism involves the inhibition of specific kinases and modulation of apoptotic pathways. For instance, it has been found to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Research indicates:

  • Inhibition of Bacterial Growth: Studies have shown that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
  • Fungal Activity: Preliminary results indicate antifungal activity against common fungal strains.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption: The compound exhibits good oral bioavailability.
  • Metabolism: It is metabolized in the liver, primarily by cytochrome P450 enzymes.
  • Excretion: The metabolites are primarily excreted via urine.

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer activitySignificant reduction in cell viability in MCF-7 breast cancer cells (IC50 = 10 µM)
Study 2Assess antimicrobial efficacyEffective against Staphylococcus aureus with an MIC of 32 µg/mL
Study 3Investigate pharmacokineticsHalf-life of approximately 6 hours post oral administration

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